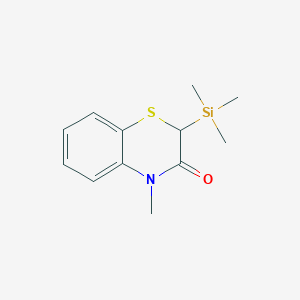
Nonacosa-9,19-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonacosa-9,19-diene is a hydrocarbon compound with the molecular formula C29H56 It is a long-chain diene, meaning it contains two double bonds within its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nonacosa-9,19-diene typically involves the formation of carbon-carbon double bonds through various organic reactions. One common method is the stereoselective hydrogenation of 1,5-diynes, which involves the successive formation of carbon-carbon bonds to replace the hydrogen atoms of terminal alkyne moieties . This process requires specific catalysts and reaction conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and purification methods. The exact industrial methods can vary depending on the desired purity and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Nonacosa-9,19-diene can undergo various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to form the corresponding alkane, nonacosane.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or organometallic compounds.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Nonacosane.
Substitution: Functionalized derivatives with different substituents.
Applications De Recherche Scientifique
Nonacosa-9,19-diene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of long-chain dienes and their derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of nonacosa-9,19-diene in biological systems involves its interaction with specific molecular targets, such as receptors or enzymes. In the context of insect pheromones, it acts by binding to olfactory receptors, triggering behavioral responses in the target insects . The exact molecular pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonacosane: A saturated hydrocarbon with the same carbon chain length but no double bonds.
Heptacosa-7,11-diene: Another long-chain diene with double bonds at different positions.
Octacosa-11,19-diene: A similar compound with double bonds at different positions.
Uniqueness
Nonacosa-9,19-diene is unique due to its specific double bond positions, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
82122-61-0 |
|---|---|
Formule moléculaire |
C29H56 |
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
nonacosa-9,19-diene |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19-20,22H,3-16,18,21,23-29H2,1-2H3 |
Clé InChI |
FTDNVOXBXWWBTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



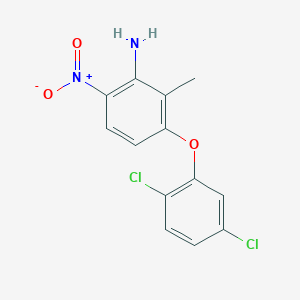
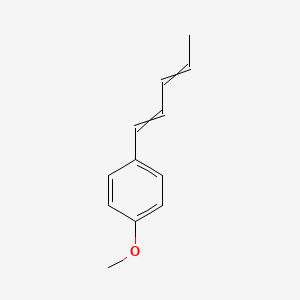
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
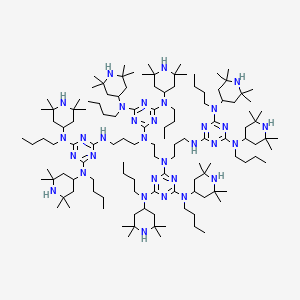
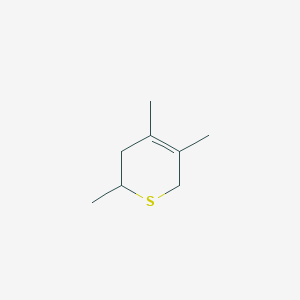


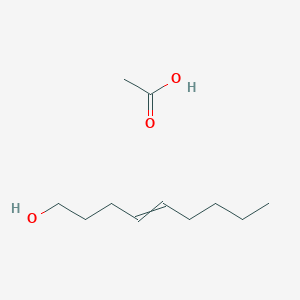

![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)
![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
